molecular formula C13H23ClO4 B052949 tert-Butyl 2-((4S,6S)-6-(chloromethyl(02,2-1,3-dioxan-4-yl)acetate CAS No. 521974-00-5

tert-Butyl 2-((4S,6S)-6-(chloromethyl(02,2-1,3-dioxan-4-yl)acetate

Cat. No.: B052949
CAS No.: 521974-00-5
M. Wt: 278.77 g/mol
InChI Key: TXLXWCARAPIXGH-UWVGGRQHSA-N
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Description

Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a chemical compound with the molecular formula C13H23ClO4. It is a derivative of dioxane and is characterized by the presence of a chloromethyl group and a tert-butyl ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves the reaction of a dioxane derivative with tert-butyl acetate. One common method involves the use of N-methyl-2-pyrrolidone (NMP) as a solvent. The reaction mixture is heated to 95°C and stirred for 24 hours. After cooling to room temperature, water is added, and the product is extracted with n-heptane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce an oxide.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The dioxane ring structure may also play a role in stabilizing the compound and facilitating its interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLXWCARAPIXGH-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CCl)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H](C[C@H](O1)CCl)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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